molecular formula C9H10O B1583988 1-Methoxy-3-vinylbenzene CAS No. 626-20-0

1-Methoxy-3-vinylbenzene

Cat. No.: B1583988
CAS No.: 626-20-0
M. Wt: 134.17 g/mol
InChI Key: PECUPOXPPBBFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of 1-Methoxy-3-vinylbenzene is the benzene ring. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of this compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of various substituted benzene derivatives .

Pharmacokinetics

Like many other organic compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This substituted benzene ring can then participate in further chemical reactions, leading to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Furthermore, this compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

1-Methoxy-3-vinylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo electrophilic aromatic substitution reactions, which are facilitated by its methoxy group. This group activates the benzene ring, making it more reactive towards electrophiles . The compound interacts with enzymes that catalyze these substitution reactions, such as cytochrome P450 enzymes, which are involved in the metabolism of various organic compounds. The nature of these interactions involves the formation of a positively charged intermediate, which is stabilized by the resonance effect of the methoxy group .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the synthesis of secondary metabolites, thereby impacting cellular functions such as growth and differentiation . Additionally, this compound has been shown to induce oxidative stress in cells, which can lead to alterations in cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and pharmacological studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules . The compound’s metabolism also involves conjugation reactions, where it is linked to other molecules such as glucuronic acid, facilitating its excretion from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to plasma proteins, which facilitate its transport through the bloodstream to various tissues . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms . Its distribution within tissues is influenced by factors such as lipid solubility and the presence of specific binding sites on cellular membranes .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with vinyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods: Industrial production of this compound often involves the dehydrogenation of 1-methoxy-3-ethylbenzene. This process requires high temperatures and the presence of a dehydrogenation catalyst, such as chromium oxide (Cr2O3) supported on alumina. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic attack, making it susceptible to reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Hydrogenation: The vinyl group can be hydrogenated to form 1-methoxy-3-ethylbenzene using hydrogen gas (H2) and a palladium catalyst (Pd/C).

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Nitration: 1-Methoxy-3-nitrobenzene.

    Halogenation: 1-Methoxy-3-chlorobenzene or 1-Methoxy-3-bromobenzene.

    Oxidation: 1-Methoxy-3-formylbenzene or 1-Methoxy-3-carboxybenzene.

Scientific Research Applications

1-Methoxy-3-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of polymers, resins, and fragrances due to its pleasant odor and chemical reactivity.

Comparison with Similar Compounds

    1-Methoxy-4-vinylbenzene: Similar structure but with the vinyl group in the para position relative to the methoxy group.

    1-Methoxy-2-vinylbenzene: Similar structure but with the vinyl group in the ortho position relative to the methoxy group.

    1-Methoxy-3-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness: 1-Methoxy-3-vinylbenzene is unique due to the specific positioning of the methoxy and vinyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-ethenyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECUPOXPPBBFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342749
Record name 1-Methoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-20-0
Record name 1-Ethenyl-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this experiment propylene is charged into a reactor containing an ethylenation reaction mixture that has been allowed to run long enough to demonstrate catalytic activity similar to what is observed in the ethylenation reaction catalyzed by (CH3)5CpRh(CO)2This procedure is followed because it is feared that propylene might be so much less reactive than ethylene that even small inhibiting influences might interfere with the detection of propenylanisole. Thus, an ethylenation reaction is set up as follows: the sealed autoclave containing a glass liner that has been oven dried is purged with argon. A 10-ml anisole solution of 147 mg (0.5 mmole) of the Rh catalyst is introduced by syringe through a dip tube capped with a rubber septum. Another 50 ml of anisole is added the same way. After purging with argon again, the reactor is pressurized with ethylene to 500 psig at room temperature. The temperature is raised to 180° C. (at 680 psig) and, over a four-hour period, both GLC-mass spectral analysis and the change of color from red to yellow reveal the conversion of the initially charged dicarbonyl rhodium complex to (CH3)5CpRh(C2H4)2. After an additional 16 hours at 175° C., a small amount of m-vinylanisole is detected. An additional 2 hours at 190° C. results in considerably more rapid production of m-vinylanisole. At this point the reactor is cooled then vented then charged with propylene. After 1.5 turnovers, the selectivity to m-vinylanisole is 85 percent. Samples from this point on are deep blue in color. The temperature is raised to 200° C. (at 330 psig) over a two-hour period and held there for an additional 2 hours. GLC-mass spectral analysis indicates the production of small amounts of propenylanisole. The temperature is raised again to 210° C. and held there 21 hours then to 220° C. for an additional 16 hours. During this time GLC and GLC-mass spectral analysis indicate the production of about 100 mg of a mixture of two isomers of propenylanisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(CH3)5CpRh(CO)2This
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Rh
Quantity
147 mg
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-3-vinylbenzene
Reactant of Route 2
1-Methoxy-3-vinylbenzene
Reactant of Route 3
1-Methoxy-3-vinylbenzene
Reactant of Route 4
Reactant of Route 4
1-Methoxy-3-vinylbenzene
Reactant of Route 5
Reactant of Route 5
1-Methoxy-3-vinylbenzene
Reactant of Route 6
Reactant of Route 6
1-Methoxy-3-vinylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.